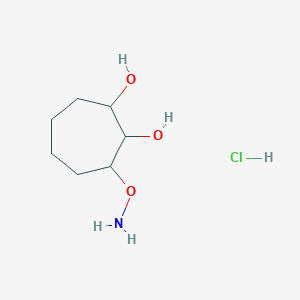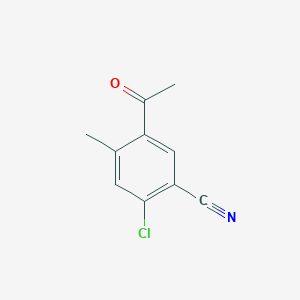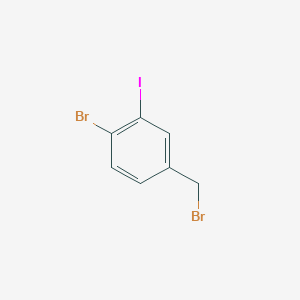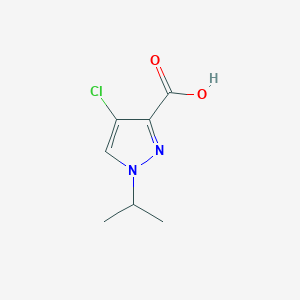![molecular formula C27H28N6O2S B2826550 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide CAS No. 1223958-66-4](/img/new.no-structure.jpg)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C27H28N6O2S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Similar compounds have been found to interact with their targets through specific interactions with different target receptors . More research is needed to determine the exact mode of action of this specific compound.
Biochemical Pathways
Compounds with similar structures have been found to affect multiple biochemical pathways due to their diverse pharmacological activities . More research is needed to determine the exact biochemical pathways affected by this specific compound.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . More research is needed to determine the exact ADME properties of this specific compound and their impact on its bioavailability.
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity . More research is needed to determine the exact molecular and cellular effects of this specific compound’s action.
Action Environment
Similar compounds have been found to react with multiple reactive oxygen species including hydrogen peroxide, hydroxyl radicals, and peroxynitrite . More research is needed to determine how environmental factors influence the action, efficacy, and stability of this specific compound.
Propiedades
Número CAS |
1223958-66-4 |
|---|---|
Fórmula molecular |
C27H28N6O2S |
Peso molecular |
500.62 |
Nombre IUPAC |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-3-5-17-35-22-13-11-20(12-14-22)23-18-24-26-28-29-27(32(26)15-16-33(24)30-23)36-19-25(34)31(4-2)21-9-7-6-8-10-21/h6-16,18H,3-5,17,19H2,1-2H3 |
Clave InChI |
JOCUVCDJZHYFBC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N(CC)C5=CC=CC=C5)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2826470.png)
![methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2826473.png)
![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)



![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2826486.png)
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)
methanone](/img/structure/B2826488.png)

